molecular formula C4H8ClN3O2 B2451026 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride CAS No. 2550997-83-4

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride

Cat. No.: B2451026
CAS No.: 2550997-83-4
M. Wt: 165.58
InChI Key: QIBWUYSPCSXIGB-DKWTVANSSA-N
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Description

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

5-[(1S)-1-aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c1-2(5)3-6-7-4(8)9-3;/h2H,5H2,1H3,(H,7,8);1H/t2-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWUYSPCSXIGB-DKWTVANSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1S)-1-Aminoethyl]-1,3,4-oxadiazol-2-one
  • 5-[(1S)-1-Aminoethyl]-3H-1,3,4-thiadiazol-2-one
  • 5-[(1S)-1-Aminoethyl]-3H-1,3,4-triazol-2-one

Uniqueness

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the current understanding of its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula of 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride is C₅H₈N₄O₂·HCl. Its structure can be represented as follows:

PropertyValue
Molecular FormulaC₅H₈N₄O₂·HCl
Molecular Weight172.60 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various derivatives of oxadiazoles demonstrated effectiveness against a range of bacteria and fungi. Specifically, compounds with electron-withdrawing groups were found to enhance antimicrobial activity due to increased lipophilicity and membrane permeability .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer potential. For instance, a study reported that certain oxadiazole compounds induced apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting key survival signals . The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:
In a specific case involving 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride, it was observed that this compound inhibited the proliferation of breast cancer cells in vitro. The study measured cell viability using MTT assays and found a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole compounds against neuroinflammatory conditions. In particular, 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride has shown promise in inhibiting GSK-3β activity, which is implicated in various neurodegenerative diseases. The inhibition of this enzyme leads to reduced inflammation and neuronal apoptosis in experimental models .

The biological activities of 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride are attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition: The compound acts as an inhibitor for several enzymes involved in metabolic pathways.
  • Receptor Modulation: It may modulate receptors associated with cell signaling pathways that regulate cell survival and proliferation.

Comparative Analysis with Other Oxadiazole Derivatives

A comparative analysis of 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one;hydrochloride with other oxadiazole derivatives reveals differences in potency and specificity:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
5-(4-Methoxyphenyl)-3H-1,3,4-Oxadiazol-2-oneModerateHighLow
5-(2-Methylphenyl)-3H-1,3,4-Oxadiazol-2-oneHighModerateModerate
5-[(1S)-1-Aminoethyl]-3H-1,3,4-Oxadiazol-2-one;hydrochloride High High High

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-[(1S)-1-Aminoethyl]-3H-1,3,4-oxadiazol-2-one hydrochloride with high enantiomeric purity?

  • Methodology :

  • Use stereoselective synthesis involving chiral auxiliaries or catalysts to preserve the (1S)-aminoethyl configuration. Cyclization of thiosemicarbazide intermediates under controlled pH (e.g., HCl-mediated conditions) can yield the oxadiazolone core .
  • Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess (≥98% ee) .
    • Validation : Monitor optical rotation and chiral HPLC (e.g., Chiralpak IA column) to confirm stereochemical integrity .

Q. How can researchers characterize the hydrochloride salt form of this compound?

  • Techniques :

  • X-ray crystallography : Resolves crystal packing and confirms protonation at the amine group .
  • FT-IR spectroscopy : Identifies N–H stretching (2500–3000 cm⁻¹) and oxadiazolone C=O absorption (~1750 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (C:H:N:Cl ratio) with ≤0.3% deviation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Approach :

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use LC-MS to track degradation products (e.g., hydrolysis of the oxadiazolone ring) .
  • Critical parameters : Oxygen exclusion (via nitrogen purging) and light protection to prevent radical-mediated decomposition .
    • Data interpretation : Compare half-life (t₁/₂) across pH levels to identify degradation hotspots (e.g., acid-labile regions) .

Q. How can contradictory bioactivity data across cell-based assays be resolved?

  • Analytical workflow :

  • Validate assay conditions: Ensure consistent cell passage numbers, serum-free media during treatment, and ATP-level normalization .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to distinguish target-specific effects from off-target interactions .
    • Case example : If cytotoxicity varies between cancer lines (e.g., HepG2 vs. MCF-7), perform transcriptomic profiling to identify differential receptor expression .

Q. What mechanistic studies are recommended to elucidate the compound’s inhibition of enzymatic targets?

  • Strategies :

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • Molecular docking : Use PDB structures (e.g., 4M0E for kinase targets) to predict binding modes, focusing on oxadiazolone interactions with catalytic residues .
  • Site-directed mutagenesis : Validate key residues (e.g., Asp86 in kinases) through alanine-scanning .

Key Considerations for Reproducibility

  • Batch variability : Characterize multiple synthetic batches via DSC to ensure consistent polymorphic forms .
  • In silico tools : Use MOE or Schrödinger Suite for predicting solubility and logP, which influence biological assay outcomes .

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